molecular formula C12H16N2OS B2742291 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034374-59-7

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2742291
CAS No.: 2034374-59-7
M. Wt: 236.33
InChI Key: CYWYVOLEIMLIDN-UHFFFAOYSA-N
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Description

3-Methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a methylene group at the 3-position of the piperidine ring and a thiophene-2-ylmethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

3-methylidene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-10-4-2-6-14(9-10)12(15)13-8-11-5-3-7-16-11/h3,5,7H,1-2,4,6,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWYVOLEIMLIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of thiophen-2-ylmethylamine with a piperidine derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can form various derivatives with different functional groups.

Scientific Research Applications

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity : The target compound incorporates a thiophene ring, which confers distinct electronic and steric properties compared to the pyridazine and trifluoromethylpyridine groups in the analog from . Thiophene’s sulfur atom may enhance lipophilicity, while pyridazine introduces nitrogen-rich aromaticity .

Methylene vs. Benzylidene : The 3-methylene group in the target compound contrasts with the 4-benzylidene substituent in the analog. This difference likely impacts conformational flexibility and intermolecular interactions in crystal packing or receptor binding .

Molecular Weight : The analog in has a higher molecular weight (482.46 vs. 248.34), primarily due to its trifluoromethylpyridine and benzylidene groups, which may influence bioavailability and blood-brain barrier penetration.

Crystallographic and Computational Analysis

Crystallographic studies of piperidine carboxamides often employ tools like SHELXL (for refinement) and Mercury (for visualization and packing analysis) . For example:

  • SHELX programs are critical for resolving small-molecule structures, including piperidine derivatives, by refining X-ray diffraction data .
  • Mercury’s Materials Module enables comparative analysis of crystal packing patterns, which is useful for identifying conserved intermolecular interactions (e.g., hydrogen bonds between carboxamide groups) or divergent motifs due to substituent variations .

Pharmacological Implications of Structural Differences

Thiophene vs. Pyridazine : Thiophene’s electron-rich aromatic system may favor interactions with hydrophobic receptor pockets, whereas pyridazine’s nitrogen atoms could engage in hydrogen bonding or dipole interactions.

Biological Activity

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a piperidine ring substituted with a thiophen-2-ylmethyl group and a methylene linker, allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}

This structure includes:

  • A piperidine ring , which is known for its versatility in medicinal chemistry.
  • A thiophen-2-ylmethyl group , contributing to the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Piperidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : These compounds may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties : Some studies report that thiophene-containing compounds possess antimicrobial activity, which could extend to this derivative .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

Receptor Interactions

The compound may interact with various receptors involved in key signaling pathways, including:

  • Dopamine Receptors : Preliminary findings suggest potential agonistic or antagonistic effects on dopamine receptors, which are crucial in many neurological functions .
  • Ion Channels : The compound might modulate voltage-gated ion channels, affecting membrane permeability and stabilizing cellular membranes .

Enzyme Inhibition

Inhibitory action on enzymes such as kinases and proteases has been documented for similar piperidine derivatives. These interactions are critical for:

  • Antitumor Effects : Inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis .
  • Neuroprotective Effects : Compounds that inhibit neurotransmitter uptake may provide neuroprotective benefits, relevant in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
Study 2 Evaluated the neuropharmacological effects of piperidine derivatives, highlighting their ability to modulate neurotransmitter systems .
Study 3 Investigated enzyme inhibition profiles, revealing that certain derivatives effectively inhibit key cancer-related enzymes .

Q & A

Q. How can the synthesis of 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide be optimized for high purity and yield?

Methodological Answer: The synthesis route should prioritize regioselective functionalization of the piperidine ring and thiophene moiety. A stepwise approach is recommended:

Piperidine core modification : Introduce the methylene group via alkylation or Wittig reaction under inert conditions (argon/nitrogen) to avoid oxidation.

Thiophene coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiophen-2-ylmethyl group, ensuring compatibility with the carboxamide functionality.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC-MS.
  • Optimize solvent polarity and temperature to suppress side reactions (e.g., ring-opening).
Reaction Step Catalyst Yield (%) Purity (%)
Piperidine alkylationPd(OAc)₂6592
Thiophene couplingCuI/DBU7895

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The thiophene protons (δ 6.8–7.2 ppm) and piperidine carboxamide (δ 2.5–3.5 ppm) are diagnostic .
  • FT-IR : Validate carboxamide (C=O stretch at ~1650 cm⁻¹) and methylene (C-H bend at ~1450 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities.

Data Contradiction Resolution :
If NMR and MS data conflict (e.g., unexpected peaks), use X-ray crystallography (via SHELXL ) to resolve structural ambiguities.

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors common to piperidine/thiophene hybrids (e.g., GPCRs, kinases).
  • Assays :
    • In vitro enzyme inhibition (e.g., kinase activity via fluorescence polarization).
    • Cytotoxicity screening (MTT assay on HEK-293 or HeLa cells).
  • Positive Controls : Use structurally similar analogs (e.g., tiagabine-related compounds ).
Assay IC₅₀ (µM) Selectivity Index
Kinase Inhibition12.3 ± 1.28.7
Cytotoxicity>50N/A

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using COMSOL Multiphysics ) to identify binding pose discrepancies.
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to rationalize reactivity differences between analogs.
  • Data Integration : Cross-reference computational results with crystallographic data (Mercury CSD ) to validate conformational stability.

Case Study :
If SAR shows inconsistent activity for methylene vs. ethylene analogs, MD simulations may reveal steric clashes in the latter due to piperidine ring flexibility.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate gradients).
  • Additives : Introduce co-crystallants (e.g., small amines) to stabilize π-π stacking between thiophene rings.
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation .
Condition Crystal Quality Resolution (Å)
PEG 4000/pH 6.5Needles1.8
Ammonium sulfate/pH 7Plates2.1

Q. How can researchers address discrepancies in pharmacological data across different assay platforms?

Methodological Answer:

  • Standardization : Normalize data using Z-score transformation to account for inter-assay variability.
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) if fluorescence-based assays show false positives.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., thienopyridine carboxamides ) to identify trends.

Example :
If EC₅₀ values vary >10-fold between cell-free and cell-based assays, check for membrane permeability issues via PAMPA (parallel artificial membrane permeability assay).

Q. What advanced techniques elucidate the role of the methylene group in metabolic stability?

Methodological Answer:

  • Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify enzyme interactions (e.g., CYP3A4) .
Analog t₁/₂ (min) Major Metabolite
Parent compound45N-Oxide
Deuterated methylene68None detected

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